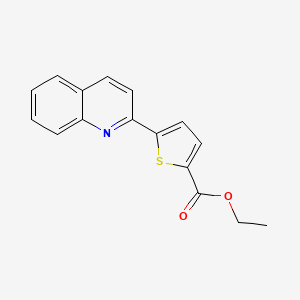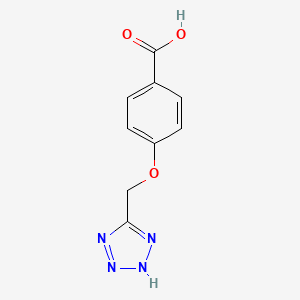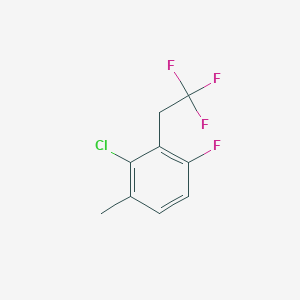
2-氯-4-氟-1-甲基-3-(2,2,2-三氟乙基)苯
描述
“2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C7H3ClF4 . It is also known by other names such as “2-Chlor-1-fluor-4-(trifluormethyl)benzol” in German, “2-Chloro-1-fluoro-4-(trifluoromethyl)benzene” in English, and “2-Chloro-1-fluoro-4-(trifluorométhyl)benzène” in French .
Synthesis Analysis
The synthesis of this compound involves several steps including photolysis, nitration, bromination, alkylation, and reduction . The specific details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with chlorine, fluorine, and methyl groups attached to it . The specific positions of these groups on the benzene ring are determined by the IUPAC nomenclature .Physical And Chemical Properties Analysis
This compound has a density of 1.19, a boiling point of 154-156°C, and a flash point of 50°C .科学研究应用
药物研究
该化合物是合成各种含三氟甲基的药物的宝贵中间体。 三氟甲基已知可增强药物的生物活性和代谢稳定性 。它可用于开发新型治疗剂,因为它具有与各种生物靶标相互作用的潜力。
农药开发
在农药化学中,该化合物可以作为合成杀虫剂和除草剂的前体。 其氟化结构可用于设计具有改善的环境稳定性和降低对非目标生物的毒性的化合物 。
材料科学
该化合物的独特化学结构使其适合用于制造先进材料。 例如,它可用于开发氟化聚合物,这些聚合物以其对溶剂、酸和碱的高抗性而闻名 。
分析化学
由于其独特的氟化模式,该化合物可用作各种光谱方法(包括核磁共振和质谱)中的标准品或参考物质,以识别或量化复杂混合物中类似的结构 。
环境科学
对氟化化合物的环境归宿的研究至关重要。 该化合物可用于环境监测研究,以了解生态系统中氟化污染物的降解途径和持久性 。
生物化学
在生物化学中,可以探索该化合物在蛋白质组学研究中的作用,特别是在研究蛋白质-配体相互作用方面,其中氟化化合物由于其独特的电子特性而经常用作探针 。
作用机制
The exact mechanism of action of CFMT is not yet fully understood. However, it is believed that CFMT is able to interact with various biomolecules, including proteins and nucleic acids, and modify their structure and activity. This interaction is thought to be mediated by the presence of the fluorine atoms in the compound, which can form weak interactions with the target molecules. This interaction can alter the structure and activity of the target molecules, leading to a desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of CFMT are not yet fully understood. However, it is believed that CFMT can interact with various biomolecules, including proteins and nucleic acids, and modify their structure and activity. This interaction is thought to be mediated by the presence of the fluorine atoms in the compound, which can form weak interactions with the target molecules. This interaction can alter the structure and activity of the target molecules, leading to a desired effect.
实验室实验的优点和局限性
The use of CFMT in laboratory experiments has several advantages. First, CFMT is a relatively inexpensive compound, making it cost-effective for laboratory use. Second, CFMT is relatively stable and can be stored for long periods of time without any significant degradation. Third, CFMT is soluble in a variety of organic solvents, making it suitable for use in a variety of laboratory experiments. Finally, CFMT is a relatively non-toxic compound, making it safe for use in laboratory experiments.
However, there are also some limitations to the use of CFMT in laboratory experiments. First, CFMT is a relatively reactive compound, and can form unwanted side reactions with other compounds in the reaction mixture. Second, CFMT is a relatively volatile compound, and can easily evaporate from the reaction mixture. Third, CFMT is a relatively non-polar compound, and can be difficult to dissolve in polar solvents. Finally, CFMT is a relatively low-boiling compound, and can be difficult to distill.
未来方向
There are several potential future directions for research on CFMT. First, further research on the biochemical and physiological effects of CFMT could help to elucidate its mechanism of action and its potential therapeutic applications. Second, further research on the synthesis of CFMT could lead to the development of more efficient and cost-effective methods of synthesis. Third, further research on the solubility of CFMT in various solvents could lead to the development of more efficient and cost-effective methods of synthesis. Fourth, further research on the stability of CFMT could lead to the development of more stable formulations for laboratory use. Finally, further research on the toxicity of CFMT could lead to the development of safer formulations for laboratory use.
安全和危害
属性
IUPAC Name |
3-chloro-1-fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF4/c1-5-2-3-7(11)6(8(5)10)4-9(12,13)14/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJCALRLWYAPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194217 | |
| Record name | 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1099597-59-7 | |
| Record name | 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



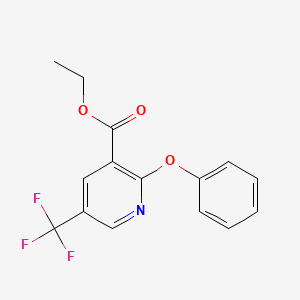
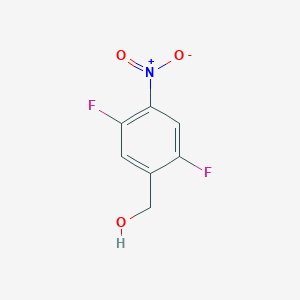
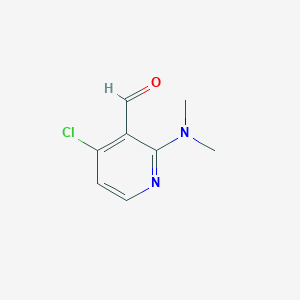
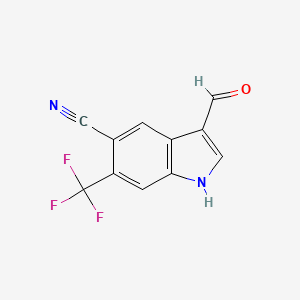
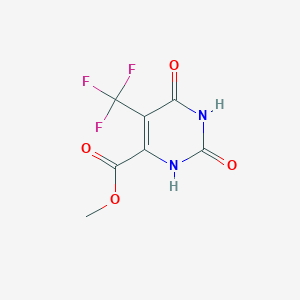
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388435.png)
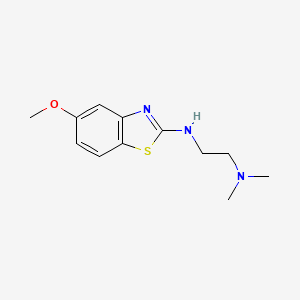
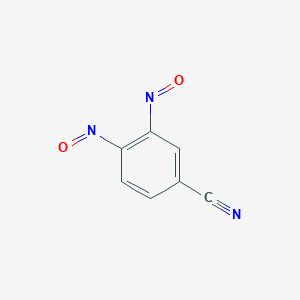
![5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1388440.png)
![[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol](/img/structure/B1388441.png)
![6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1388442.png)
